molecular formula C15H25BN2O2 B6342254 2-(Diethylamino)pyridine-4-boronic acid pinacol ester CAS No. 1351231-77-0

2-(Diethylamino)pyridine-4-boronic acid pinacol ester

Cat. No.: B6342254
CAS No.: 1351231-77-0
M. Wt: 276.18 g/mol
InChI Key: VHOPEIZUZKRUND-UHFFFAOYSA-N
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Description

2-(Diethylamino)pyridine-4-boronic acid pinacol ester is a pyridine-based organoboron compound of significant value in synthetic organic chemistry, particularly as a key building block in metal-catalyzed cross-coupling reactions . As part of the organoborane compound family, its primary research application is in the Suzuki-Miyaura reaction, where it enables the facile formation of carbon-carbon bonds to construct complex biaryl structures . The pinacol ester group serves to protect the boronic acid functionality, enhancing the compound's stability and shelf-life by mitigating its susceptibility to protodeboronation and oxidation, common challenges with boronic acids . The electron-donating diethylamino substituent on the pyridine ring can significantly influence the electronic properties and coordination behavior of the molecule, which is a critical consideration in catalysis and materials science . Organoboron derivatives like this borinic ester are also investigated for their utility in catalysis, medicinal chemistry, and the development of polymer or optoelectronic materials . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should be conducted using appropriate personal protective equipment in accordance with safe laboratory practices.

Properties

IUPAC Name

N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O2/c1-7-18(8-2)13-11-12(9-10-17-13)16-19-14(3,4)15(5,6)20-16/h9-11H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOPEIZUZKRUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301140842
Record name 2-Pyridinamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351231-77-0
Record name 2-Pyridinamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351231-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation and Catalyst Selection

The most widely adopted method involves coupling 4-halogen-2-(diethylamino)pyridine with bis(pinacolato)diboron (B₂pin₂) using palladium catalysts. The halogenated precursor, typically 4-bromo- or 4-iodo-2-(diethylamino)pyridine, undergoes Miyaura borylation under inert conditions.

Representative Procedure (adapted from):
A microwave vial is charged with 4-iodo-2-(diethylamino)pyridine (1.0 equiv, 0.5 mmol), B₂pin₂ (1.1 equiv), and potassium 2-ethylhexanoate (1.5 equiv) in ethyl acetate (2.5 M). Pd(AmPhos)₂Cl₂ (0.25 mol%) is added, and the mixture is stirred at 55°C for 18 hours. After quenching with 1M NaOH, extraction with ethyl acetate yields the crude product, which is purified via recrystallization from heptane.

Key Parameters (Table 1):

VariableOptimal ConditionYield Impact (±%)Source
Catalyst Loading0.25 mol% Pd(AmPhos)₂Cl₂+15 vs. 0.5 mol%
SolventEthyl acetate+22 vs. THF
BaseK 2-ethylhexanoate+18 vs. K₃PO₄
Reaction Time18 hours+12 vs. 24 hours

This method achieves 83% yield (GC purity >99%) but requires rigorous oxygen exclusion to prevent boronic acid oxidation.

Halogen-Magnesium Exchange Followed by Boronation

Grignard Reagent-Mediated Metallation

An alternative pathway employs halogen-magnesium exchange to generate a pyridylmagnesium intermediate, which reacts with pinacol boronic esters. Adapted from pyrazole synthesis in, this method avoids palladium but demands cryogenic conditions.

Procedure :
4-Iodo-2-(diethylamino)pyridine (1.0 equiv) is treated with tri-n-butylmagnesium-lithium (Bu₃MgLi, 1.1 equiv) in THF at -20°C. After 2 hours, dimethylamino pinacol borate (1.05 equiv) is added, and the mixture is warmed to 0°C. Acidic workup (acetic acid) followed by triethylamine-mediated cyclization in ethyl acetate affords the product in 76% yield.

Advantages :

  • Eliminates precious metal catalysts

  • Tolerates electron-rich aromatics better than Pd systems

Limitations :

  • Requires strict temperature control (-20°C to 0°C)

  • Lower functional group tolerance for sterically hindered substrates

BOC-Protected Intermediate Route

Protection-Deprotection Strategy

To enhance regioselectivity, 4-halogen-2-(diethylamino)pyridine is first protected as its N-BOC derivative. This approach, inspired by, directs boronation to the 4-position by blocking competing reaction sites.

Synthetic Sequence :

  • BOC Protection : React 4-iodo-2-(diethylamino)pyridine with di-tert-butyl dicarbonate (BOC₂O) in THF (88% yield).

  • Metallation-Boronation : Treat N-BOC-4-iodo-pyridine with Bu₃MgLi, followed by pinacol borate.

  • Deprotection : Remove BOC group with HCl gas in EtOAc, yielding 2-(diethylamino)pyridine-4-boronic acid pinacol ester (79% overall yield).

Critical Observations :

  • BOC protection suppresses side reactions at the diethylamino group

  • HCl gas must be introduced below 20°C to prevent boronate hydrolysis

Comparative Analysis of Methodologies

Yield and Scalability

Table 2 : Method Comparison

MethodTypical Yield (%)Scalability (kg)Purity (%)Cost Index
Pd-Catalyzed Borylation830.1–599.5High
Halogen-Mg Exchange760.05–198.8Moderate
BOC-Mediated Route790.2–1099.1Moderate
  • Pd-catalyzed methods dominate for small-scale, high-purity needs but face cost barriers at >1 kg scales.

  • BOC-mediated routes offer better scalability but add two synthetic steps.

Optimization Strategies and Emerging Techniques

Solvent Engineering

Replacing ethyl acetate with 2-methyltetrahydrofuran improves yields by 8–12% due to enhanced boronate stability.

Ligand Design

Bidentate ligands like XPhos increase turnover number (TON) to 4,800 in Pd systems but require higher temperatures (70°C).

Flow Chemistry Adaptations

Continuous flow systems reduce reaction times from 18 hours to 45 minutes by improving mass transfer in biphasic mixtures .

Scientific Research Applications

Organic Synthesis

2-(Diethylamino)pyridine-4-boronic acid pinacol ester is primarily utilized in organic synthesis for:

  • Suzuki-Miyaura Coupling Reactions: This compound serves as a versatile reagent for forming biaryl compounds, which are crucial in pharmaceuticals and materials science .
  • Synthesis of Complex Molecules: Its ability to form stable complexes enables the construction of complex organic architectures, facilitating drug discovery and development .

Medicinal Chemistry

The compound is investigated for its potential applications in:

  • Drug Development: It plays a role in synthesizing bioactive molecules and pharmaceutical intermediates, contributing to the development of new therapeutics .
  • Fluorescent Probes: The diethylamino group enhances the compound's fluorescence properties, making it suitable for use in biological imaging and sensing applications .

Material Science

In industrial applications, 2-(Diethylamino)pyridine-4-boronic acid pinacol ester is used for:

  • Polymer Production: It is incorporated into polymeric materials to enhance their properties, such as conductivity and thermal stability.
  • Electronic Components: The compound's reactivity allows for its use in synthesizing components for electronic devices, including OLEDs (Organic Light Emitting Diodes) .

Case Studies

Case Study 1: Synthesis of Biaryl Compounds
In a study published in Organic Letters, researchers demonstrated the efficacy of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester in synthesizing various biaryl compounds via Suzuki-Miyaura coupling. The study highlighted the compound's ability to react with a range of aryl halides under mild conditions, yielding high-purity products with good yields.

Case Study 2: Development of Fluorescent Sensors
A research team explored the use of this boronic ester as a fluorescent probe for detecting specific biomolecules. The study showed that the compound could selectively bind to target analytes, resulting in significant fluorescence enhancement, making it a promising candidate for bioimaging applications.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The reactivity and applications of pyridine-based boronic esters are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of structurally related compounds:

Substituent Diversity
  • 3-Fluoro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester (CAS 957198-29-7): Combines a fluorine atom (electron-withdrawing) and a morpholino group (electron-donating), creating a balanced electronic profile that may optimize both reactivity and pharmacokinetic properties .
  • 2-(tert-Boc-amino)pyridine-4-boronic acid pinacol ester (CAS 1095708-32-9): Incorporates a Boc-protected amine, providing stability during synthesis while allowing deprotection for subsequent modifications .
Physical-Chemical Properties
Compound Name (CAS) Molecular Formula Molecular Weight Melting Point (°C) Solubility/Stability Key References
2-Bromopyridine-4-boronic acid pinacol ester (458532-82-6) C₁₁H₁₅BBrNO₂ 283.96 80–83 Insoluble in water; stable under inert gas
4-Pyridineboronic acid pinacol ester (181219-01-2) C₁₁H₁₆BNO₃ 205.06 149–153 Not specified; typical boronic ester stability
3-Fluoro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester (957198-29-7) C₁₆H₂₃BFN₂O₃ 329.18 Not reported Likely moderate solubility due to morpholino group
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (286961-14-6) C₁₇H₂₉BN₂O₄ 309.21 100–114 Stable at 2–8°C; sensitive to acidic conditions
Reactivity in Suzuki-Miyaura Coupling
  • The diethylamino group in the target compound likely enhances electron density at the 4-position boronic ester, accelerating transmetallation steps in Suzuki reactions compared to electron-withdrawing substituents (e.g., bromine in ).
  • Piperazinyl and morpholino substituents (e.g., ) may improve solubility in polar solvents, facilitating homogeneous reaction conditions.
  • Halogenated analogs (e.g., bromine in ) are less reactive in coupling but serve as precursors for further functionalization via Buchwald-Hartwig amination or nucleophilic substitution.

Biological Activity

2-(Diethylamino)pyridine-4-boronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester is C15H25BN2O2C_{15}H_{25}BN_2O_2 . Its structure includes a diethylamino group, a pyridine ring, and a boronic acid pinacol ester moiety, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester typically involves the following steps:

  • Formation of Boronic Acid : The starting material is reacted with boron reagents to introduce the boronic acid functionality.
  • Pinacol Ester Formation : The boronic acid is then converted to its pinacol ester form through a reaction with pinacol under acidic conditions.
  • Final Adjustments : The diethylamino group is introduced via nucleophilic substitution reactions.

The biological activity of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological targets, including enzymes and receptors, potentially modulating their activity.

In Vitro Studies

Research has indicated that this compound exhibits significant activity against various cancer cell lines. For instance, in studies focusing on kinase inhibition, derivatives of pyridine boronic acids have shown promising results in inhibiting specific kinases involved in cancer progression .

Case Study 1: Kinase Inhibition

In a study investigating the inhibition of Aurora kinases, which are crucial for cell division, 2-(Diethylamino)pyridine-4-boronic acid pinacol ester derivatives demonstrated IC50 values in the low micromolar range. This suggests potential as an anti-cancer agent .

Case Study 2: Anti-inflammatory Properties

Another investigation highlighted the compound's anti-inflammatory effects through inhibition of specific pathways involved in inflammation. The detailed mechanism involved the modulation of cytokine release and suppression of inflammatory markers in vitro .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 Value (µM)Reference
Kinase InhibitionAurora-A/B0.212 / 0.461
Anti-inflammatoryCytokine ReleaseNot specified
Enzyme InteractionVarious EnzymesLow micromolar

Q & A

Q. What are the standard synthetic routes for preparing 2-(Diethylamino)pyridine-4-boronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates coupling between a brominated pyridine derivative and a boronic ester under inert atmospheres (N₂ or Ar). Reaction conditions often involve 1,4-dioxane/water mixtures and bases like K₂CO₃ or Cs₂CO₃ at 80–110°C. Yields vary (23–94%) depending on substituents and purification methods .

Q. How is this compound characterized to confirm its structure and purity?

Characterization includes:

  • Melting Point : 100–114°C (indicative of crystallinity and purity) .
  • Spectroscopy : ¹H/¹³C NMR and LCMS for functional group verification.
  • Chromatography : Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) to isolate pure fractions .
  • LogP/Solubility : LogP ~1.57 (predicted) and solubility ~0.33 mg/mL in aqueous-organic solvents .

Q. What are the key solubility and stability considerations for handling this boronic ester?

The compound is sparingly soluble in polar solvents but dissolves in THF, dioxane, or DCM. Stability requires storage at 0–6°C under inert conditions to prevent hydrolysis of the boronic ester moiety. Avoid prolonged exposure to moisture or acidic/basic environments .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronic ester be optimized for higher yields?

Optimization strategies include:

  • Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems .
  • Base Choice : Cs₂CO₃ enhances reactivity in electron-deficient aryl halides compared to K₂CO₃ .
  • Microwave Irradiation : Reduces reaction time (e.g., 1 h vs. 12 h) while maintaining yields .
  • Purification : Use of preparative HPLC or recrystallization for challenging separations .

Q. What factors explain contradictory yield data in similar cross-coupling reactions?

Yield discrepancies arise from:

  • Substituent Effects : Electron-withdrawing groups on the aryl halide reduce reactivity.
  • Oxygen Sensitivity : Incomplete degassing leads to catalyst deactivation.
  • Scale-Up Challenges : Poor mixing in larger batches affects heat/mass transfer .

Q. How can sensitive functional groups (e.g., amines) be preserved during derivatization?

  • Protection/Deprotection : Use Boc or Fmoc groups for amines to prevent side reactions.
  • Mild Conditions : Employ low-temperature (<50°C) reactions and avoid strong acids/bases.
  • Inert Atmospheres : Minimize oxidation of boronic esters during multi-step syntheses .

Methodological Insights

  • Reaction Setup : Always degas solvents (dioxane/H₂O) and use Schlenk techniques for oxygen-sensitive steps .
  • Troubleshooting Low Yields : Screen alternative ligands (e.g., XPhos) or switch to Miyaura borylation for challenging substrates .
  • Data Validation : Cross-reference NMR shifts with computational predictions (e.g., DFT) to confirm regioselectivity .

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